molecular formula C9H9BrF2MgO B14898857 (4,5-Difluoro-2-n-propyloxyphenyl)magnesium bromide

(4,5-Difluoro-2-n-propyloxyphenyl)magnesium bromide

Cat. No.: B14898857
M. Wt: 275.37 g/mol
InChI Key: HGINXGXMWYRSLJ-UHFFFAOYSA-M
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Description

(4,5-difluoro-2-n-propyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is widely utilized for forming carbon-carbon bonds. The presence of fluorine atoms and a propoxy group in its structure makes it particularly useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-difluoro-2-n-propyloxyphenyl)magnesium bromide typically involves the reaction of 4,5-difluoro-2-n-propyloxybromobenzene with magnesium metal in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle the exothermic nature of the reaction and ensure the purity of the final product. The reaction conditions are carefully controlled to optimize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(4,5-difluoro-2-n-propyloxyphenyl)magnesium bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Participates in cross-coupling reactions like the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: THF is the preferred solvent due to its ability to stabilize the Grignard reagent.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Biaryl Compounds: Result from coupling reactions with aryl halides.

Scientific Research Applications

Chemistry

In chemistry, (4,5-difluoro-2-n-propyloxyphenyl)magnesium bromide is used for the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it invaluable in the construction of various chemical frameworks.

Biology and Medicine

While direct applications in biology and medicine are limited, the compound is used in the synthesis of pharmaceutical intermediates. Its derivatives may exhibit biological activity, making it a useful tool in drug discovery and development.

Industry

In the industrial sector, this compound is employed in the production of agrochemicals, polymers, and specialty chemicals. Its reactivity and versatility make it a valuable reagent in various manufacturing processes.

Mechanism of Action

The mechanism of action of (4,5-difluoro-2-n-propyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms new carbon-carbon bonds, which are essential in organic synthesis. The presence of fluorine atoms can influence the reactivity and selectivity of the compound, making it suitable for specific applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)phenylmagnesium bromide
  • 4-Fluorophenylmagnesium bromide
  • 4-Chlorophenylmagnesium bromide

Uniqueness

Compared to similar compounds, (4,5-difluoro-2-n-propyloxyphenyl)magnesium bromide offers unique reactivity due to the presence of both fluorine atoms and a propoxy group. These functional groups can enhance the compound’s stability and reactivity, making it suitable for specialized synthetic applications.

Properties

Molecular Formula

C9H9BrF2MgO

Molecular Weight

275.37 g/mol

IUPAC Name

magnesium;1,2-difluoro-4-propoxybenzene-5-ide;bromide

InChI

InChI=1S/C9H9F2O.BrH.Mg/c1-2-5-12-7-3-4-8(10)9(11)6-7;;/h4,6H,2,5H2,1H3;1H;/q-1;;+2/p-1

InChI Key

HGINXGXMWYRSLJ-UHFFFAOYSA-M

Canonical SMILES

CCCOC1=CC(=C(C=[C-]1)F)F.[Mg+2].[Br-]

Origin of Product

United States

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